molecular formula C8H12ClN3O B3285969 2-(4-Hydrazinylphenyl)acetamide hydrochloride CAS No. 81709-28-6

2-(4-Hydrazinylphenyl)acetamide hydrochloride

Cat. No. B3285969
Key on ui cas rn: 81709-28-6
M. Wt: 201.65 g/mol
InChI Key: DUIQUMZVIUGBSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04650810

Procedure details

To a stirred suspension of 2-(4-aminophenyl)acetamide (19.5 g) in concentrated hydrochloric acid (43 ml) was added an ice cold solution of sodium nitrite (9.43 g) in water (25 ml) at such a rate that the temperature of the mixture remained between -5° and +5° C. When the addition was complete the solution was stirred at 0° C. for 15 min. This was then added to a stirred solution of stannous chloride (146.3 g) in concentrated hydrochloric acid (86 ml) at -10° C. The mixture was stirred for 30 min., poured into ice cold ethanol (750 ml) and the suspension was stirred for a further 30 min. Collection of the solid by filtration and washing with ethanol followed by ether gave the title compound as a white powder (20.6 g). This material was 62% pure but was contaminated with sodium chloride. It was used in the next stage without further purification.
Quantity
19.5 g
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.43 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
[Compound]
Name
stannous chloride
Quantity
146.3 g
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
750 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][C:9]([NH2:11])=[O:10])=[CH:4][CH:3]=1.[N:12]([O-])=O.[Na+].[ClH:16]>O>[ClH:16].[NH:1]([C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]([NH2:11])=[O:10])=[CH:6][CH:7]=1)[NH2:12] |f:1.2,5.6|

Inputs

Step One
Name
Quantity
19.5 g
Type
reactant
Smiles
NC1=CC=C(C=C1)CC(=O)N
Name
Quantity
43 mL
Type
reactant
Smiles
Cl
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
9.43 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Three
Name
stannous chloride
Quantity
146.3 g
Type
reactant
Smiles
Name
Quantity
86 mL
Type
reactant
Smiles
Cl
Step Four
Name
ice
Quantity
750 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
was stirred at 0° C. for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
remained between -5° and +5° C
ADDITION
Type
ADDITION
Details
When the addition
STIRRING
Type
STIRRING
Details
The mixture was stirred for 30 min.
Duration
30 min
STIRRING
Type
STIRRING
Details
the suspension was stirred for a further 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
Collection of the solid
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
washing with ethanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
Cl.N(N)C1=CC=C(C=C1)CC(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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